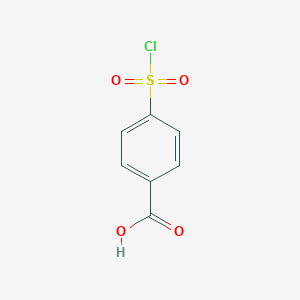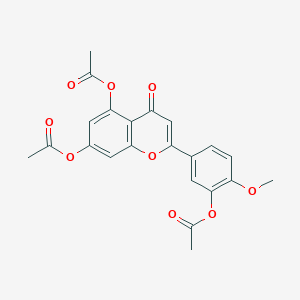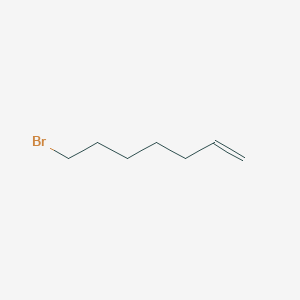
Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate (MTHPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTHPC is a heterocyclic compound that is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, it can cause skin photosensitivity, which can limit its use in clinical settings. Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate in lab experiments is its high specificity for tumor cells, which can reduce the risk of damage to normal cells. However, its photosensitivity can make it difficult to work with in lab settings, and precautions must be taken to avoid exposure to light.
Direcciones Futuras
There are several potential future directions for Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate research. One area of interest is the development of new methods for synthesizing Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate, as well as its potential applications in other areas such as inflammatory disease treatment. Finally, there is a need for clinical trials to determine the safety and efficacy of Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate in human patients.
In conclusion, Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate is a promising compound with potential applications in cancer treatment, photodynamic therapy, and diagnostic imaging. Its high specificity for tumor cells and low toxicity in normal cells make it a promising candidate for targeted therapy. However, its photosensitivity can limit its use in clinical settings, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate is synthesized through a multi-step process that involves the reaction of pyridine-3,4-dicarboxylic acid with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and methylation with dimethyl sulfate. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has been studied extensively for its potential applications in cancer treatment, photodynamic therapy, and as a photosensitizer for use in diagnostic imaging. In cancer treatment, Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has been shown to have a high affinity for tumor cells, making it a promising candidate for targeted therapy. Additionally, Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer, leading to the destruction of cancer cells.
Propiedades
Número CAS |
154811-77-5 |
|---|---|
Nombre del producto |
Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate |
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)5-3-2-4-7-8-5/h7H,2-4H2,1H3 |
Clave InChI |
FNQLNXJFXMEGLT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NNCCC1 |
SMILES canónico |
COC(=O)C1=NNCCC1 |
Sinónimos |
3-Pyridazinecarboxylicacid,1,4,5,6-tetrahydro-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















